Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate
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Overview
Description
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate, also known as MEMOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEMOA is a derivative of oxazolidinone and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
Studies have shown that Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can induce apoptosis (cell death) in cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of certain enzymes involved in bacterial growth.
Advantages And Limitations For Lab Experiments
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate has several advantages for lab experiments, including its high yield and potential therapeutic applications. However, it also has some limitations, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate research, including further studies to elucidate its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can be used as a starting material for the synthesis of other oxazolidinone derivatives with potential therapeutic applications.
In conclusion, Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate have been discussed in this paper. Further studies are needed to fully understand the potential of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate in various diseases.
Synthesis Methods
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can be synthesized using various methods, including the reaction of ethyl 2-bromoacetate with 4-ethoxy-3-methyl-2-oxooxazolidine in the presence of potassium carbonate. Another method involves the reaction of ethyl 2-chloroacetate with 4-ethoxy-3-methyl-2-oxooxazolidine in the presence of sodium hydride. The yield of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate using these methods ranges from 60-80%.
Scientific Research Applications
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial activity against various strains of bacteria.
properties
CAS RN |
110991-58-7 |
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Product Name |
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate |
Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(4-ethoxy-3-methyl-2-oxo-1,3-oxazolidin-5-yl)acetate |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8-6(5-7(11)13-3)15-9(12)10(8)2/h6,8H,4-5H2,1-3H3 |
InChI Key |
UEEWAAHLHVWHBT-UHFFFAOYSA-N |
SMILES |
CCOC1C(OC(=O)N1C)CC(=O)OC |
Canonical SMILES |
CCOC1C(OC(=O)N1C)CC(=O)OC |
synonyms |
5-Oxazolidineaceticacid,4-ethoxy-3-methyl-2-oxo-,methylester(9CI) |
Origin of Product |
United States |
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